molecular formula C20H19N3OS B2609409 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-34-8

3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2609409
CAS No.: 392253-34-8
M. Wt: 349.45
InChI Key: QFIIHGFMSBSLFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been a subject of research due to their promising biological applications and interesting chemical properties. Studies involve the synthesis of antipyrine derivatives, characterized by their crystalline structure and stabilization through hydrogen bonds, π-interactions, and electrostatic energy contributions. These compounds are explored for their potential in forming molecular sheets primarily stabilized by hydrogen bonds, with electrostatic energy playing a dominant role in their stabilization (Saeed et al., 2020).

Biological Evaluation

Benzamide derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their inhibitory potential against various enzymes, revealing their importance in the field of medicinal chemistry. These evaluations offer insights into the potential binding capabilities of these compounds with nucleotide protein targets, underscoring their relevance for further applications in drug development (Saeed et al., 2015).

Antimicrobial Activity

Research also extends to the design and synthesis of novel analogs, including pyrazole derivatives, demonstrating promising antibacterial activity against significant pathogens. These studies highlight the non-cytotoxic concentrations at which these compounds exhibit antibacterial properties, suggesting their therapeutic potential (Palkar et al., 2017).

Heterocyclic Synthesis Applications

The utilization of enaminonitriles in heterocyclic synthesis showcases the versatility of the compound and its derivatives in synthesizing a variety of pyrazole, pyridine, and pyrimidine derivatives. These synthetic methodologies contribute to the expansion of the heterocyclic compound library, potentially leading to the discovery of new therapeutic agents (Fadda et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

Pyrazole derivatives, such as this compound, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and investigating their potential therapeutic applications.

Mechanism of Action

Properties

IUPAC Name

3,5-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-8-14(2)10-15(9-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIHGFMSBSLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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